molecular formula C8H9N3S.ClH B213117 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride CAS No. 4338-98-1

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride

Cat. No. B213117
CAS RN: 4338-98-1
M. Wt: 215.7 g/mol
InChI Key: OEZPVSPULCMUQB-VRTOBVRTSA-N
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Description

“2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride” is a chemical compound with the molecular formula C8H9N3S . It is also known by other names such as “3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE”, “(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine”, and "(Z)-2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole" .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazolone ring with a methyl group and a hydrazone group attached . The exact 3D conformer or crystal structure is not provided in the search results.


Chemical Reactions Analysis

This compound is used as a reagent for the spectrophotometric determination of aliphatic aldehydes and for the determination of hexosamines in glycosaminoglycans . It is also used in a new peroxidase color reaction and for the spectrophotometric determination of traces of selenium (IV) in environmental samples .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 342.9±25.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 58.7±3.0 kJ/mol, and a flash point of 161.2±23.2 °C . It also has a molar refractivity of 50.9±0.5 cm3, a polar surface area of 67 Å2, a polarizability of 20.2±0.5 10-24 cm3, and a molar volume of 130.2±7.0 cm3 .

Scientific Research Applications

Antitumor Activity

A study conducted by Ibrahim et al. (2015) synthesized derivatives of 3-Methyl-2-benzothiazolinone hydrazone and evaluated their antitumor activity in vitro against a panel of human solid tumor cell lines, including liver (HepG2) and breast (MCF-7) cancer cell lines. The study found that certain derivatives exhibited significant antitumor activities, suggesting potential applications of these compounds in cancer therapy (Ibrahim et al., 2015).

Antimicrobial and Antifungal Activities

Research by Kale et al. (2020) focused on the synthesis of substituted hydrazone Schiff’s bases derived from benzothiazolyl and benzimidazolyl, evaluating their antifungal activity against Candida albicans and Pityrosporum ovale. This study highlights the potential use of these compounds in treating fungal infections, especially in cases caused by Candida albicans, a common pathogen responsible for skin infections (Kale et al., 2020).

Chemical Synthesis and Characterization

A study by Yosef (2010) detailed the preparation, thermolysis, and photolysis of new thiophosphoramidates derived from 3-Methyl-2-Benzothiazolinone Hydrazone. This research contributes to the understanding of the chemical behavior of benzothiazolinone derivatives under various conditions, providing insights into their stability, reactivity, and potential applications in material science (Yosef, 2010).

Antidiabetic and Hypoglycemic Activities

The synthesis and evaluation of benzothiazolyl hydrazones as hypoglycemic and antimicrobial agents were explored by Mor et al. (2019). Their research demonstrated significant antidiabetic and antimicrobial activities, indicating the therapeutic potential of these compounds in managing diabetes and infections (Mor et al., 2019).

Quantitative Analysis Method Development

Valero et al. (2003) developed a method for the quantitative determination of acetaminophen by measuring the oxidation kinetics in the presence of 3-methyl-2-benzothiazolone hydrazone (Besthorn's hydrazone). This innovative analytical technique provides a rapid and accurate method for drug quantification, showcasing another unique application of benzothiazolone hydrazones (Valero et al., 2003).

Safety and Hazards

The safety data sheet for this compound advises against its use in food, drug, pesticide or biocidal product use . Further safety and hazard information was not found in the search results.

Mechanism of Action

properties

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884060
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4338-98-1, 14448-67-0, 149022-15-1
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
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Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
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Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
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Q & A

Q1: What makes 3-Methyl-2-benzothiazolinone hydrazone hydrochloride a valuable reagent in analytical chemistry?

A1: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) acts as a chromogenic reagent, forming colored compounds upon reaction with specific analytes. This color change enables the quantitative determination of these analytes using spectrophotometry, a widely accessible and straightforward analytical technique. [, , , ]

Q2: Can you illustrate the use of MBTH in determining specific analytes with examples from research?

A2: Certainly! Researchers have successfully employed MBTH for the spectrophotometric determination of various compounds, including:

  • Thallium(III): MBTH reacts with thallium(III) in the presence of N-(1-naphthyl)-ethylenediamine dihydrochloride, producing a colored product with maximum absorbance at 590 nm. This method proved effective for analyzing thallium(III) in diverse samples, including standard reference materials, synthetic mixtures, water, and urine. []
  • Formaldehyde: MBTH reacts with formaldehyde to form a hydrazone, which is then oxidized to a blue cationic dye detectable at 628 nm. This approach enabled the determination of airborne formaldehyde by sampling on MBTH-coated filters. []
  • Selenium: MBTH can be oxidized by selenium in hydrochloric acid, subsequently coupling with N-(1-naphthyl)ethylenediamine dihydrochloride to yield a blue product measurable at 590 nm. This method has been used for analyzing trace selenium levels in environmental samples. []
  • Captopril: MBTH, when oxidized by ferric chloride and coupled with captopril, generates a green-yellow product with absorbance at 395 nm, facilitating the kinetic spectrophotometric determination of captopril in pharmaceutical formulations. []
  • Catecholamines: MBTH reacts with quinone residues (produced by oxidizing catechols) to form a stable, dark pink MBTH-quinone compound. This reaction has been utilized for sensitive detection and localization of catecholic residues in biological samples. []

Q3: What are the advantages of using MBTH-based spectrophotometric methods in analytical chemistry?

A3: MBTH-based spectrophotometric methods offer several advantages:

  • Simplicity: These methods involve straightforward reactions and require only basic laboratory equipment. [, , ]
  • Sensitivity: MBTH often reacts with analytes to form intensely colored products, allowing for the detection of low analyte concentrations. [, , ]
  • Selectivity: MBTH demonstrates selectivity towards specific analytes, minimizing interference from other compounds present in the sample matrix. [, , ]
  • Cost-effectiveness: MBTH is a relatively inexpensive reagent, making these methods economical for routine analysis. [, ]

Q4: Are there any limitations to using MBTH in analytical applications?

A4: While generally advantageous, MBTH-based methods do have certain limitations:

  • Interference: Some compounds might interfere with the reaction between MBTH and the target analyte, leading to inaccurate results. Careful method optimization and validation are crucial to minimize such interferences. [, , ]
  • Stability: The colored products formed in some MBTH-based reactions might have limited stability, requiring analysis within a specific timeframe. [, ]

Q5: How are researchers addressing the limitations of MBTH-based methods?

A5: Researchers are actively exploring ways to overcome the limitations of MBTH-based methods, including:

  • Method optimization: Employing techniques like factorial design and response surface methodology to optimize reaction conditions and minimize interference. []
  • Developing alternative reagents: Exploring new chromogenic reagents with enhanced sensitivity, selectivity, and stability. []
  • Coupling with other techniques: Combining MBTH-based methods with separation techniques like high-performance liquid chromatography (HPLC) to enhance selectivity. [, ]

Q6: Has the analytical performance of MBTH-based methods been validated?

A6: Yes, various studies have validated MBTH-based methods following ICH guidelines. These validation studies assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability and robustness of the method. [, , ]

Q7: Apart from its analytical applications, are there other areas where MBTH shows promise?

A7: While predominantly known for its role in analytical chemistry, MBTH's properties make it relevant to other research areas:

  • Biochemistry: MBTH's ability to detect hydrogen peroxide (H2O2) has led to its incorporation in indicator systems for monitoring enzymatic activity. For instance, researchers have developed a glucose detection kit based on platinum-bismuth nano mimic peroxidase, which utilizes MBTH for colorimetric detection of H2O2 generated during the enzymatic oxidation of glucose. []
  • Fungal Biology: Studies investigating the H2O2-producing enzyme pyranose oxidase (POD) in wood-degrading fungi have employed MBTH for measuring POD activity. This research provided insights into the role of POD in lignin degradation by these fungi. [, ]

Q8: What does the future hold for research on MBTH?

A8: As research progresses, we can anticipate further advancements in MBTH applications:

  • Development of new analytical methods: Exploration of MBTH's potential for quantifying additional analytes in diverse matrices, including biological, environmental, and pharmaceutical samples. []
  • Improvement of existing methods: Continuous efforts to enhance the sensitivity, selectivity, and robustness of existing MBTH-based methods for various applications. []
  • Expanding applications beyond analytical chemistry: Investigating MBTH's utility in other fields like biochemistry, material science, and environmental science, leveraging its unique properties. []
  • Understanding its environmental fate and impact: Conducting research to assess the environmental persistence, bioaccumulation potential, and ecotoxicological effects of MBTH. []

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